2-amino-N-(2-phenylethyl)acetamide
Description
Contextualization within Amide Chemistry and Bioactive Molecules
Amides are a cornerstone of organic and biological chemistry, with the amide bond being the defining feature of proteins and peptides. The chemical stability and hydrogen-bonding capabilities of the amide group make it a privileged functional group in the design of bioactive molecules.
The structure of 2-amino-N-(2-phenylethyl)acetamide incorporates a primary amino group and a phenylethyl group, both of which are common pharmacophores found in a wide array of biologically active compounds. The phenylethylamine skeleton, for instance, is a core component of many neurotransmitters and psychoactive drugs. The acetamide (B32628) portion, on the other hand, is a well-established functional group in numerous pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.
The synthesis of acetamide derivatives is a significant focus in medicinal chemistry. nih.gov Various synthetic routes are employed to create libraries of these compounds for biological screening. nih.gov The exploration of different substituents on the amide nitrogen and the alpha-carbon allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets.
Overview of Research Significance and Potential Applications
While direct and extensive research specifically on this compound is still emerging, the significance of this compound can be inferred from the considerable body of research on structurally related N-substituted aminoacetamides. This class of compounds has shown promise in several therapeutic areas, most notably as central nervous system (CNS) agents.
Anticonvulsant Activity: A significant area of investigation for N-substituted aminoacetamide derivatives is their potential as anticonvulsant agents for the treatment of epilepsy. nih.govnih.gov Studies have shown that modifications to the chemical structure, such as the introduction of different substituents on the phenyl ring or the nature of the group attached to the aminoacetamide core, can significantly influence anticonvulsant activity. nih.gov For example, research on related compounds has indicated that certain structural features can lead to potent activity in animal models of seizures, such as the maximal electroshock (MES) test. nih.gov The mechanism of action for some of these derivatives is thought to involve the modulation of voltage-gated sodium channels, a key target for many existing antiepileptic drugs. nih.gov
Other Potential CNS Applications: Beyond anticonvulsant effects, the broader class of phenylethylamine and acetamide derivatives has been explored for a range of CNS activities. The structural similarity to known neuroactive compounds suggests that this compound could be a candidate for investigation in areas such as pain management (analgesia) and mood disorders.
The academic interest in this compound lies in its potential as a lead compound for the development of new drugs. Its relatively simple structure offers multiple points for chemical modification, allowing researchers to systematically explore the structure-activity relationships and optimize for desired biological effects.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound and a related compound for comparison.
| Property | This compound | N-(2-Phenylethyl)acetamide |
| CAS Number | 62885-88-5 lookchem.com | 877-95-2 nist.govtcichemicals.com |
| Molecular Formula | C10H14N2O | C10H13NO nist.govtcichemicals.com |
| Molecular Weight | 178.23 g/mol | 163.22 g/mol nist.gov |
| Synonyms | N-(2-Phenylethyl)glycinamide lookchem.com | N-Acetylphenethylamine tcichemicals.com |
Research on Related Acetamide Derivatives
The following table highlights key research findings on various acetamide derivatives, providing context for the potential of this compound.
| Compound Class | Key Research Finding | Potential Application | Reference |
| N-substituted aminoacetamides | Derivatives with bicyclic groups (tetralinyl, indanyl) showed potent oral anticonvulsant activity. | Epilepsy | nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Fluorine substitution was found to have a beneficial influence on anticonvulsant activity. | Epilepsy | nih.gov |
| Phenoxy acetamide derivatives | Halogen-containing derivatives exhibited enhanced anti-inflammatory function, while those with nitro groups showed good anti-cancer and analgesic activities. | Inflammation, Cancer, Pain | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTLMPMRTWNYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Asymmetric Synthesis and Stereochemical Control
The development of asymmetric routes to chiral amines and their derivatives is a significant area of modern organic synthesis. frontiersin.org While 2-amino-N-(2-phenylethyl)acetamide is achiral, the introduction of a substituent on either the ethyl bridge or the acetyl group can create a stereocenter. Asymmetric synthesis methods are therefore crucial for accessing specific stereoisomers of its derivatives.
One advanced strategy involves the use of chiral catalysts. For example, direct asymmetric reductive amination of α-keto acetals has been achieved using chiral catalysts, which could be adapted to produce chiral derivatives of the title compound. rsc.org Another powerful technique is the use of chiral nickel(II) complexes derived from Schiff bases. These complexes can be used for the asymmetric synthesis of non-proteinogenic α-amino acids, which could then be incorporated into the acetamide (B32628) structure. nih.gov Such methods allow for high stereochemical control, yielding products with high enantiomeric excess (ee). nih.govmdpi.com Phase-transfer catalysis using chiral ammonium (B1175870) salts has also emerged as a potent method for the asymmetric alkylation of glycine (B1666218) derivatives, providing a pathway to enantiomerically enriched amino acid precursors. mdpi.com
Preparation of Related Acetamide Derivatives and Analogs
The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives and analogs. These modifications are often pursued to modulate the compound's chemical or biological properties.
By varying the starting amine or the acylating agent, a diverse library of related acetamides can be generated. For instance, using 1-(2-pyridinyl)-2-phenylethylamine instead of 2-phenylethylamine in an amide coupling reaction with N-Cbz-glycine leads to the formation of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide after deprotection. prepchem.com Similarly, reacting this compound with chloroacetaldehyde (B151913) dimethyl acetal (B89532) yields N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide. google.com Other examples include the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives through a multi-step process involving the Schotten-Baumann reaction. ijper.org
The table below summarizes the synthesis of several representative analogs.
| Analog/Derivative | Synthetic Approach | Key Reactants | Reference |
| 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide | Amide coupling and deprotection | 1-(2-pyridinyl)-2-phenylethylamine, N-Cbz-glycine | prepchem.com |
| N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide | Nucleophilic substitution | This compound, Chloroacetaldehyde dimethyl acetal | google.com |
| 2-(Diphenylmethylamino)acetamide | Nucleophilic substitution | Aminodiphenylmethane, Bromoacetamide | researchgate.net |
| N-phenyl-2-(phenyl-amino) acetamide derivatives | Schotten-Baumann reaction | Primary aromatic amines, Chloroacetic acid | ijper.org |
This compound as a Synthetic Intermediate in Complex Molecule Construction
Beyond its own synthesis and the preparation of close analogs, this compound and its immediate precursors are valuable intermediates in the construction of more complex molecules.
A prominent example is its role in the synthesis of the anthelmintic drug Praziquantel. A key intermediate in a concise synthesis of Praziquantel is 2-(2-hydroxyethylamino)-N-phenethylacetamide. This intermediate can be prepared via the monoalkylation of ethanolamine (B43304) with 2-chloro-N-(2-phenylethyl)acetamide, which is directly synthesized from 2-phenylethylamine and chloroacetyl chloride. blogspot.com The amino group of this compound can be readily converted to the chloro group needed for this step, highlighting its utility as a versatile building block.
Furthermore, its use in preparing derivatives like N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide demonstrates its function as a platform for further molecular elaboration. google.com The primary amino group and the secondary amide provide two distinct points for functionalization, allowing for its incorporation into larger, more intricate structures.
Molecular Structure, Chirality, and Conformational Analysis
Theoretical Aspects of Molecular Architecture and Stereochemistry
The molecular architecture of 2-amino-N-(2-phenylethyl)acetamide is defined by several key structural features. The core of the molecule is an acetamide (B32628) unit, which is substituted at the alpha-carbon with an amino group (-NH₂) and on the amide nitrogen with a 2-phenylethyl group (-CH₂CH₂C₆H₅).
The most critical feature from a stereochemical perspective is the presence of a chiral center at the alpha-carbon of the 2-aminoacetamide portion. This carbon atom is bonded to four different groups: a hydrogen atom, an amino group, a carbonyl group (as part of the amide), and the amide nitrogen atom (as part of the N-phenylethyl group is considered part of the larger amide structure). Due to this chirality, the molecule is not superimposable on its mirror image and can exist as a pair of enantiomers: (R)-2-amino-N-(2-phenylethyl)acetamide and (S)-2-amino-N-(2-phenylethyl)acetamide. acs.org The absolute configuration (R or S) dictates the three-dimensional arrangement of the groups around this chiral center and is fundamental to the molecule's interaction with other chiral systems, which is a cornerstone of its potential biological activity. acs.org
Stereochemical Considerations and Enantiomeric Purity
The existence of enantiomers necessitates a consideration of enantiomeric purity, which is a critical parameter in the synthesis and application of chiral molecules, particularly in pharmaceuticals. rsc.org Peptides and other biologically active molecules composed of D-amino amides (the "unnatural" configuration) are prevalent in both natural products and therapeutic agents. rsc.org The synthesis of a specific enantiomer of this compound would require enantioselective methods to ensure that only the desired (R) or (S) form is produced. rsc.orgnih.gov
Standard analytical techniques are employed to determine the enantiomeric purity of α-amino acids and their derivatives. High-performance liquid chromatography (HPLC) is a primary method, utilizing either a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govdocumentsdelivered.comresearchgate.net These methods are designed to create a transient diastereomeric interaction with the enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov For example, the enantiomeric purity of various α-amino acid amides has been successfully controlled and analyzed using reversed-phase HPLC with a mobile phase containing copper(II) acetate (B1210297) and a chiral ligand like N,N-di-n-propyl-L-alanine. nih.govdocumentsdelivered.com
Conformational Dynamics and Preferred Orientations
The flexibility of this compound allows it to adopt numerous conformations in space. This dynamic behavior is primarily due to rotation around its single bonds and the partial double-bond character of the amide bond.
Amide Bond Rotamers: A key aspect of the conformational dynamics of this molecule is the rotation around the central amide (carbonyl-nitrogen) bond. Due to resonance, this bond has significant partial double-bond character, which restricts free rotation. This results in the existence of two planar rotamers: the trans and cis conformations. scielo.br In the trans form, the alpha-carbon and the phenylethyl group are on opposite sides of the C-N bond, while in the cis form, they are on the same side. For most secondary amides, the trans conformation is sterically favored and therefore predominates in solution. nih.gov However, a dynamic equilibrium between the trans and cis isomers often exists, with the energy barrier to rotation being high enough to potentially allow for the observation of both conformers by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brrsc.org
Determining the most stable or "preferred" orientations often involves a combination of experimental methods, such as NMR, and theoretical calculations, like Density Functional Theory (DFT). scielo.brresearchgate.net NMR studies, particularly 2D-NOESY experiments, can provide information about which protons are close in space, helping to identify the predominant conformers in solution. rsc.org Computational methods can model the potential energy surface of the molecule, identifying low-energy (and thus more stable) conformations and calculating the energy barriers for interconversion between them. scielo.brresearchgate.net For instance, studies on other N-substituted amides have successfully used DFT calculations to predict stable conformers and their relative populations, which were then compared with experimental NMR data. researchgate.net These studies reveal that subtle steric and electronic effects dictate whether specific functional groups are oriented inward or outward relative to the molecular backbone, a principle that would also govern the conformational preferences of this compound. researchgate.net
Interactive Table: General Conformational Features of N-Substituted Amides
| Feature | Description | Typical Methods of Study | References |
|---|---|---|---|
| Amide Rotamers | Existence of cis and trans isomers due to restricted rotation around the C-N amide bond. The trans form is usually more stable. | NMR Spectroscopy, DFT Calculations | scielo.brnih.govrsc.org |
| Rotational Energy Barriers | The energy required to interconvert between different conformers (e.g., cis to trans). | Dynamic NMR (DNMR), Computational Chemistry | rsc.org |
| Torsional Angles | Rotation around single bonds (e.g., N-Cα, Cα-C, C-N) defines the overall 3D shape and steric interactions. | X-ray Crystallography, NMR (NOE), DFT Calculations | researchgate.net |
| Intramolecular Interactions | Non-covalent interactions like hydrogen bonding can stabilize specific conformations. | IR Spectroscopy, NMR, Computational Analysis | nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR (Proton NMR): This technique would identify the number of different types of protons in the 2-amino-N-(2-phenylethyl)acetamide molecule. The chemical shift of each signal would indicate the electronic environment of the protons. For instance, protons on the phenyl ring would appear in a distinct region compared to the protons of the ethylamine (B1201723) and acetamide (B32628) fragments. Integration of the signals would provide the ratio of protons of each type, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus helping to piece together the molecular connectivity.
¹³C NMR (Carbon NMR): This method would determine the number of non-equivalent carbon atoms in the molecule. The chemical shifts would provide information about the hybridization (sp³, sp², sp) and the electronic environment of each carbon atom, such as those in the phenyl ring, the aliphatic chain, and the carbonyl group of the acetamide.
Infrared (IR) and Mass Spectrometry (MS) for Molecular Confirmation
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the presence of specific functional groups and to determine the molecular weight of a compound.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions would include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations from the phenyl ring. The precise wavenumbers of these bands would be characteristic of the molecule.
Mass Spectrometry (MS): This technique would provide the exact mass of the this compound molecule, which is a critical piece of data for its identification. High-resolution mass spectrometry could confirm its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner upon ionization.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its three-dimensional atomic structure with high precision. This technique involves passing X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecule's conformation in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Other Advanced Analytical Methods for Compound Analysis
Beyond the core techniques, other methods could be used for a comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A method could be developed to determine the purity of a sample of this compound. Reverse-phase HPLC is a common approach for compounds of this nature. sielc.com
Elemental Analysis: This method would determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound, which can be compared to the theoretical values calculated from its chemical formula (C₁₀H₁₄N₂O) to support its identity.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, elucidate the electronic structure and reactivity of a compound.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for predicting molecular properties. For derivatives of acetamide (B32628), DFT has been employed to understand molecular orbitals, electron density distribution, and reactivity patterns. These calculations are instrumental in rationalizing synthetic pathways and predicting the behavior of these molecules in biological systems.
In studies of related acetamide derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been performed to optimize the molecular geometry and to calculate various electronic properties. These computational studies are crucial for predicting the reactivity and potential biological activity of the compounds. For instance, research on 2-(2-aryl amino) phenyl acetamide derivatives has utilized DFT to predict their reactivity and spatial electron distribution.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity.
For various acetamide and aminothiazole derivatives, the HOMO-LUMO energy gap has been calculated to assess their chemical reactivity. For example, in a study on 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole, the calculated HOMO-LUMO energy gap was found to be 0.1818 a.u., indicating its potential for chemical interactions. nih.gov A speculative analysis of an anti-amoebic acetamide derivative also highlighted that a small HOMO-LUMO energy gap suggests the molecule is chemically reactive. chemspider.com While specific values for 2-amino-N-(2-phenylethyl)acetamide are not available, the analysis of its frontier orbitals would be crucial in predicting its reactivity.
Illustrative Table of Frontier Molecular Orbital Energies Note: The following data is illustrative and based on typical values for similar compounds, as specific calculated data for this compound is not publicly available.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemspider.com The MEP map displays different colors on the molecular surface, where red typically indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue represents areas of low electron density (positive potential), prone to nucleophilic attack.
MEP analysis is strongly influenced by the electronic density and is a key descriptor for understanding molecular interactions. chemspider.com For various complex organic molecules, MEP maps have been used to identify the most reactive regions. chemspider.com In the context of this compound, an MEP map would reveal the electrophilic and nucleophilic sites, providing insights into its potential interactions with biological targets.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. The analysis of second-order perturbation energies in NBO reveals the stabilizing effects of electron delocalization from filled (donor) to empty (acceptor) orbitals.
In studies of related compounds like 2-aminoethanethiol, NBO analysis has been used to demonstrate intramolecular charge transfer between bonding and antibonding orbitals, which contributes to the stabilization of the molecule. For acetamide derivatives, NBO analysis has been employed to understand the nature of intermolecular interactions with biological molecules like amino acids. chemspider.com A similar analysis for this compound would elucidate the key intramolecular and intermolecular interactions that govern its structure and reactivity.
Illustrative Table of NBO Analysis Note: The following data is illustrative and based on typical interactions found in similar molecules, as specific calculated data for this compound is not publicly available.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N5 | σ*(C6-H7) | 2.1 | Hyperconjugation |
| σ(C1-C2) | σ*(C3-C4) | 1.8 | π-delocalization |
Molecular Docking Investigations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the molecular level.
For various acetamide derivatives, molecular docking studies have been performed to predict their binding conformations and affinities with different protein targets. For instance, N-phenylacetamide-based sulfonamides have been docked into the active sites of carbonic anhydrase isoforms to elucidate their inhibitory mechanisms. The results of such studies are often expressed as a docking score, which estimates the binding affinity, and a detailed analysis of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex and to analyze the dynamic behavior of the system.
MD simulations have been utilized to study the dynamics of acetamide derivatives in various environments. For example, simulations of N-methylacetamide in solution have provided insights into its hydrogen bonding dynamics and structural properties. For this compound, an MD simulation of its complex with a biological target would provide valuable information on the stability of the binding pose predicted by molecular docking, the flexibility of the ligand and the protein, and the key interactions that are maintained over time.
Structure Activity Relationship Sar Studies and Analogue Design
Rational Design Principles for 2-amino-N-(2-phenylethyl)acetamide Analogues
The rational design of analogues based on the this compound scaffold is guided by fundamental principles of medicinal chemistry. The goal is to systematically modify the molecule to enhance its interaction with a specific biological target, thereby improving its therapeutic efficacy. This process often involves considering the three-dimensional structure of the target protein and using computational tools to predict how different chemical modifications will affect binding affinity and selectivity.
A key principle in the design of analogues is the concept of isosteric and bioisosteric replacement. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic configuration. Bioisosteres are substituents that, while not necessarily structurally identical, produce similar biological effects. For instance, in the design of analogues, a hydroxyl group might be replaced with a thiol or an amine to probe the importance of hydrogen bonding at a particular position.
Another important design principle is conformational constraint. The this compound molecule has a degree of flexibility due to its rotatable bonds. By introducing cyclic structures or double bonds, the conformational freedom of the molecule can be restricted. This can lock the molecule into a more biologically active conformation, leading to a significant increase in potency. For example, the use of cyclopropyl (B3062369) rings has been employed to restrict the conformation of other pharmacologically active molecules. nih.gov
Furthermore, the principles of quantitative structure-activity relationship (QSAR) are often applied. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By analyzing these relationships, medicinal chemists can predict the activity of novel analogues before they are synthesized, thus prioritizing the most promising candidates.
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound analogues can be profoundly influenced by the nature and position of substituents on the molecule. Modifications can be made to the phenyl ring, the ethyl linker, the acetamide (B32628) backbone, and the terminal amino group.
Phenyl Ring Substitutions: The aromatic phenyl ring is a key feature for potential π-π stacking interactions with the biological target. Introducing substituents on this ring can modulate the electronic properties and lipophilicity of the molecule. For example, electron-withdrawing groups like halogens (F, Cl, Br) or a nitro group (-NO2) can alter the charge distribution of the ring and may enhance binding through specific electrostatic interactions. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can increase the electron density of the ring and influence its hydrophobic interactions. Studies on related phenoxy acetamide derivatives have shown that the presence of methyl and fluoro substituents can result in significant cytotoxic efficacy. nih.gov
Ethyl Linker Modifications: The two-carbon ethyl linker between the phenyl ring and the amide nitrogen provides optimal spacing for many biological targets. Altering the length of this linker, for instance, by synthesizing propyl or butyl analogues, can help to determine the optimal distance required for binding. Introducing rigidity into the linker, perhaps by incorporating it into a cyclic system, can also have a significant impact on activity.
Acetamide Backbone Modifications: The acetamide moiety is a crucial part of the scaffold, capable of forming key hydrogen bonds with the target protein. The amide bond itself is relatively stable to hydrolysis. mdpi.com The carbonyl oxygen and the amide N-H can act as hydrogen bond acceptors and donors, respectively. Modifications at the alpha-carbon (the carbon adjacent to the carbonyl group) can also influence activity. For instance, the introduction of a methyl group could provide a beneficial steric interaction or, conversely, a detrimental steric clash.
Terminal Amino Group Substitutions: The terminal amino group (-NH2) is a primary site for modification. Alkylation of this group to form secondary or tertiary amines can alter the molecule's polarity, basicity, and hydrogen bonding capacity. For example, N-alkylation of 2-amino-2-deoxy-d-glucitol-6P was shown to increase its antifungal activity due to increased lipophilicity and better uptake by fungal cells. nih.gov The introduction of larger or more complex substituents can also lead to new interactions with the target.
The following table summarizes the general effects of substituent modifications on related acetamide scaffolds, providing a framework for the potential impact on this compound analogues.
| Modification Site | Substituent Type | Potential Impact on Biological Activity |
| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -NO2) | Altered electronic properties, potential for new electrostatic interactions. |
| Electron-donating groups (e.g., -OCH3, -CH3) | Increased electron density, enhanced hydrophobic interactions. | |
| Ethyl Linker | Change in length (e.g., propyl, butyl) | Optimization of distance to binding site. |
| Introduction of rigidity (e.g., cyclization) | Conformational restriction, potential for increased potency. | |
| Acetamide Backbone | α-carbon substitution | Steric effects, potential for new interactions. |
| Terminal Amino Group | N-alkylation (e.g., -CH3, -C2H5) | Altered polarity, basicity, and hydrogen bonding; potential for increased lipophilicity and cell permeability. |
| N-acylation | Introduction of new functional groups, potential for new binding interactions. |
Pharmacophore Elucidation and Key Binding Domains
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, a pharmacophore model would typically include:
An aromatic feature: Corresponding to the phenyl ring, which likely engages in hydrophobic and/or π-π stacking interactions.
A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.
A hydrogen bond donor: The N-H of the acetamide group and the terminal amino group.
A hydrophobic feature: The ethyl linker.
A positive ionizable feature: The terminal amino group, which is likely protonated at physiological pH.
Pharmacophore models can be developed using computational software by aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. These models are invaluable for virtual screening of large compound libraries to identify new potential hits with the desired biological activity. nih.gov
The key binding domains for this class of compounds are the specific amino acid residues within the binding pocket of the target protein that interact with these pharmacophoric features. For instance, the phenyl ring might fit into a hydrophobic pocket lined with residues such as phenylalanine, tyrosine, or tryptophan. The hydrogen bond acceptors and donors on the acetamide and amino groups would interact with complementary residues like serine, threonine, or the peptide backbone of the protein. Identifying these key binding domains through techniques like X-ray crystallography or molecular docking studies is crucial for understanding the molecular basis of activity and for designing more potent and selective analogues. nih.gov
Strategies for Enhanced Biological Potency and Selectivity
Several strategies can be employed to enhance the biological potency and selectivity of this compound analogues.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful approach. This involves using computational docking to predict how different analogues will bind to the target. By visualizing the binding mode, chemists can design modifications that will create more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, thereby increasing potency. nist.gov
Selectivity Tuning: Achieving selectivity for a specific target over other related proteins is a major challenge in drug discovery. One strategy to enhance selectivity is to exploit differences in the amino acid sequences of the binding sites of different proteins. For example, if a target protein has a unique residue in its binding pocket, an analogue can be designed to specifically interact with that residue, leading to enhanced selectivity.
Bioisosteric Replacement for Improved Properties: As mentioned earlier, bioisosteric replacement can be used to not only maintain or improve potency but also to fine-tune the pharmacokinetic properties of a molecule. For example, replacing a metabolically labile group with a more stable bioisostere can increase the half-life of the compound in the body.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. The this compound scaffold itself could be considered a fragment that could be elaborated upon to improve its activity.
By systematically applying these design principles and strategies, it is possible to develop novel analogues of this compound with enhanced biological potency and selectivity for a wide range of therapeutic applications.
Biological Interactions and Mechanistic Insights Non Clinical Focus
Enzyme Inhibition Studies
The inhibitory potential of 2-amino-N-(2-phenylethyl)acetamide and its derivatives has been a subject of interest in enzymatic studies. The following sections detail the findings related to its interaction with several key enzyme classes.
Cyclic, Carboxylic Acid-Containing Enzymes
Currently, there is a lack of specific research data detailing the direct inhibitory effects of this compound on cyclic, carboxylic acid-containing enzymes.
Fatty Acid Synthase (FAS) and Depsipeptide Synthase
Cholinesterase Enzyme Systems (Acetylcholinesterase and Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of conditions like Alzheimer's disease. nih.govnih.gov While numerous compounds are evaluated for their anti-cholinesterase activity, specific IC50 values for this compound are not prominently reported in the available literature. For context, studies on other acetamide (B32628) derivatives have shown a range of inhibitory activities. For instance, a series of phthalimide-based acetamide derivatives demonstrated IC50 values against acetylcholinesterase ranging from 16.42 ± 1.07 µM to 63.03 ± 4.06 µM. nih.gov Another study on a dual inhibitor, ZINC390718, reported an IC50 of 543.8 µM for AChE and 241.1 µM for BChE. nih.gov
Table 1: Cholinesterase Inhibition by Select Acetamide Derivatives (for illustrative purposes)
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Phthalimide Derivative (4b) | Acetylcholinesterase | 16.42 ± 1.07 |
| ZINC390718 | Acetylcholinesterase | 543.8 |
| ZINC390718 | Butyrylcholinesterase | 241.1 |
Note: This table illustrates the inhibitory potential of related acetamide structures, as specific data for this compound is not available.
Carbonic Anhydrase Isoforms (CA1, CA2)
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications. The cytosolic isoforms CA1 and CA2 are common targets for inhibitors. Studies have shown that various sulfonamide derivatives and other small molecules can inhibit these isoforms. For example, aliphatic carboxylates have been found to be very weak inhibitors of human carbonic anhydrase II (hCA II). nih.gov However, specific inhibitory data (such as Ki or IC50 values) for this compound against CA1 and CA2 are not documented in the accessible research.
Factor VIIa Inhibition
Factor VIIa is a crucial protein in the coagulation cascade, and its inhibition is a target for antithrombotic therapies. While various inhibitors of Factor VIIa have been developed and studied, there is no specific information available regarding the inhibitory activity of this compound on this enzyme.
Other Enzymatic Interactions (e.g., Histone-arginine methyltransferase)
Histone-modifying enzymes, such as histone-arginine methyltransferases, are important targets in epigenetic research. While the broader class of acetamide derivatives has been explored for effects on histone deacetylases (a related class of enzymes), specific data on the inhibition of histone-arginine methyltransferase by this compound is not available. For instance, a study on 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide derivatives identified them as selective inhibitors of SIRT2, a class III histone deacetylase, with IC50 values in the micromolar range. nih.gov This suggests that the acetamide scaffold can be a basis for designing inhibitors of histone-modifying enzymes, but direct evidence for this compound is lacking.
Receptor Modulation and Binding Affinity
A comprehensive review of scientific literature and chemical databases reveals a lack of specific research on the direct interaction of this compound with several key biological receptors.
Cholinergic Receptor Interactions
There is currently no available scientific data detailing the specific binding affinity or modulatory effects of this compound on cholinergic receptors.
Beta-Adrenergic Receptor Inhibition
Specific studies on the inhibitory activity of this compound at beta-adrenergic receptors have not been identified in the existing literature. Research on the structurally related compound, 2-phenylethylamine, has shown that its chronic administration can lead to a down-regulation of beta-adrenergic receptors in the rat cortex. researchgate.net However, this does not provide direct evidence for the inhibitory action of this compound itself.
Histamine (B1213489) Receptor Binding
There is no published research that specifically investigates the binding of this compound to any class of histamine receptors.
Leukotriene B4 (LTB4) Receptor Antagonism
An extensive search of scientific literature did not yield any studies concerning the antagonistic effects of this compound on the Leukotriene B4 (LTB4) receptor.
Antimicrobial and Antifungal Activities
While specific data on the target compound is limited, research into its core chemical structure, N-(2-phenylethyl)acetamide, provides some context. This related compound has been identified as a metabolite in several fungal species. For instance, it has been isolated from the marine endophytic fungus Epicoccum nigrum and from a co-culture of the endophytic fungi Aspergillus fumigatus and Fusarium oxysporum. mdpi.comresearchgate.net It is also noted as a common component in some wild mushrooms. mdpi.com General antimicrobial screening of N-(2-phenylethyl)acetamide showed no strong inhibitory effect against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans at the concentrations tested. researchgate.net
Inhibition of Endophytic Fungi (e.g., Diaporthe eucalyptorum, Alternaria solani)
There is no specific information available in peer-reviewed literature regarding the inhibitory activity of this compound against the endophytic fungi Diaporthe eucalyptorum or Alternaria solani.
Antibacterial Efficacy
A number of studies have demonstrated the antibacterial effects of various acetamide derivatives. For instance, a series of 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and screened for their antibacterial activity, with some compounds showing moderate to good efficacy against E. coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) between 6.25 and 25 μg/ml. researchgate.net Similarly, benzimidazole-based acetamide derivatives have been found to be promising antibacterial agents against Pseudomonas aeruginosa. researchgate.net Furthermore, the introduction of a thiazole (B1198619) moiety into N-phenylacetamide derivatives has yielded compounds with significant in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.govnih.gov One such derivative, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited an EC₅₀ value of 156.7 µM against Xoo, which was superior to some commercial bactericides. nih.govnih.gov
These findings suggest that the acetamide scaffold is a viable pharmacophore for the development of antibacterial agents. The specific antibacterial spectrum and potency of this compound would, however, require direct experimental evaluation.
Table 1: Antibacterial Activity of Selected Acetamide Derivatives
| Compound Type | Bacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives | E. coli, S. aureus | MIC values ranging from 6.25 to 25 μg/ml. | researchgate.net |
| Benzimidazole-based acetamide derivatives | P. aeruginosa | Promising activity with MIC values of 125 μg/mL for some derivatives. | researchgate.net |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 of 156.7 µM for a lead compound, superior to commercial bactericides. | nih.govnih.gov |
Broader Antifungal Screening
Similar to the antibacterial landscape, the direct antifungal activity of this compound has not been extensively documented. However, the broader class of acetamide derivatives has shown promise in antifungal screenings against various fungal pathogens.
For example, a study on 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives reported moderate to good antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus, with some compounds exhibiting a MIC of 6.25 μg/ml. researchgate.net Benzimidazole-based acetamide derivatives have also been identified as potent antifungal agents against Candida krusei and Fusarium solani. researchgate.net Another investigation into p-acetamide (2-chloro-N-(4-methoxyphenyl)acetamide) revealed significant antifungal effects, inhibiting the colony growth of Trichoderma longibrachiatum by 98%. nih.govacs.org These examples underscore the potential of the acetamide core structure in the design of novel antifungal agents. The presence of the N-(2-phenylethyl) group in the target compound could influence its lipophilicity and interaction with fungal cell membranes, which are key determinants of antifungal activity.
Table 2: Antifungal Activity of Selected Acetamide Derivatives
| Compound Type | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives | C. albicans, A. niger, A. flavus | MIC values as low as 6.25 μg/ml for some derivatives. | researchgate.net |
| Benzimidazole-based acetamide derivatives | C. krusei, F. solani | Potent activity with MIC values of 125 μg/mL for some derivatives. | researchgate.net |
| p-Acetamide (2-chloro-N-(4-methoxyphenyl)acetamide) | T. longibrachiatum | 98% inhibition of colony growth. | nih.govacs.org |
Cellular and Molecular Mechanisms
Understanding the cellular and molecular mechanisms through which a compound exerts its effects is crucial for its development as a therapeutic agent. For this compound, we can infer potential mechanisms by examining related structures.
Several studies on acetamide derivatives point towards a potential anti-inflammatory role mediated through the modulation of key signaling pathways. A notable example is N-(2-hydroxy phenyl) acetamide, which has been shown to inhibit inflammation-related cytokines. nih.gov In a study using a rat model of adjuvant-induced arthritis, this compound significantly reduced the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The overproduction of these cytokines is a hallmark of many inflammatory diseases. The study suggests that the anti-inflammatory effect of N-(2-hydroxy phenyl) acetamide is linked to its ability to also modulate oxidative stress markers. nih.gov This dual action on inflammation and oxidative stress is a common feature of many anti-inflammatory compounds. readersinsight.net
The general anti-inflammatory potential of acetamide derivatives is also recognized in broader chemical literature, suggesting a common mechanistic thread. nih.govresearchgate.net It is plausible that this compound could also interfere with these inflammatory cascades, although this hypothesis requires direct experimental validation.
The antioxidant activity of a compound is its ability to neutralize harmful reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. Several acetamide derivatives have been investigated for their antioxidant properties.
One study reported the synthesis and antioxidant activity of new acetamide derivatives, which were evaluated for their ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical and to reduce ROS and nitric oxide (NO) production in stimulated macrophages. nih.gov Another study on N-(2-hydroxy phenyl) acetamide demonstrated significant radical scavenging activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with 88.16% scavenging at a concentration of 300 µg/ml. readersinsight.net This antioxidant capacity was linked to its anti-inflammatory effects, as oxidative stress is a key trigger for inflammatory responses. readersinsight.net The phenylethyl group in this compound could contribute to its antioxidant potential through mechanisms involving the aromatic ring.
The influence of acetamide derivatives on cellular proliferation and differentiation has been noted, particularly in the context of cancer research. While direct studies on this compound are absent, research on related compounds offers some insights.
A study on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety revealed significant antiproliferative activities against a panel of human cancer cell lines. nih.gov The most active compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to inhibit the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov This suggests that certain acetamide derivatives can interfere with the cell cycle machinery, leading to a halt in proliferation. This provides a potential, though unconfirmed, avenue of investigation for the biological effects of this compound.
The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in the realm of anticancer and antimicrobial drugs. For this compound, its potential to interact with DNA can be inferred from its structural features and from studies on related compounds.
The presence of an aromatic phenyl group in the molecule suggests the possibility of π-π stacking interactions with the nucleobases of DNA. Furthermore, some acetamide derivatives have been implicated in mechanisms that affect DNA integrity or function. For instance, a chloroacetamide fragment library was used to identify covalent inhibitors of the TEAD·YAP1 interaction, a key component of the Hippo signaling pathway that regulates gene transcription. nih.gov While this is a highly specific interaction, it demonstrates that acetamide-based structures can be designed to interact with proteins that bind to DNA. The amino group of this compound could also potentially engage in hydrogen bonding with the phosphate (B84403) backbone or the bases of DNA. However, without direct experimental data from techniques such as UV-Vis spectroscopy, fluorescence quenching assays, or molecular docking studies, the DNA binding profile of this specific compound remains speculative.
Role as a Precursor or Lead Compound in Research Drug Discovery
The chemical scaffold of this compound has served as a foundational structure in the exploration and development of novel therapeutic agents, particularly in the realm of anticonvulsant research. While direct studies on this compound as a drug candidate are not extensively documented in publicly available research, its structural motif is central to a class of N-substituted aminoacetamide derivatives that have been synthesized and investigated for their potential to manage central nervous system (CNS) disorders, most notably epilepsy. google.com
The core structure, characterized by a terminal amino group, an acetamide linker, and a phenylethyl group, provides a versatile backbone for chemical modification. Researchers have systematically altered various components of this scaffold to explore structure-activity relationships and optimize pharmacological properties. These modifications often involve substitution on the amino group, alteration of the phenylethyl moiety, or replacement of the phenyl ring with other cyclic systems.
A significant body of research has been dedicated to the synthesis of N-substituted amino acid derivatives with the aim of identifying new anticonvulsant drugs. researchgate.net These efforts have led to the discovery of several promising compounds with potent activity in preclinical models of epilepsy. The general strategy involves using the 2-aminoacetamide core as a starting point for creating libraries of analogs that can be screened for their biological activity.
Detailed Research Findings
Investigations into the anticonvulsant potential of 2-aminoacetamide derivatives have yielded several compounds with notable efficacy in animal models. A key preclinical model used in this area of research is the maximal electroshock (MES) test in rodents, which is highly predictive of efficacy against generalized tonic-clonic seizures in humans.
One such derivative, 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950), has been profiled for its anticonvulsant properties. nih.gov This compound demonstrated good oral efficacy and a long duration of action in preventing seizures induced by maximal electroshock in both rats and mice. nih.gov Furthermore, studies on FPL 13950 showed it was also effective against convulsions induced by N-methyl-D,L-aspartate (NMDLA), suggesting a potential mechanism of action involving the NMDA receptor complex. nih.gov
Other research has focused on creating analogs where the N-phenylacetamide portion is modified. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed and synthesized as potential anticonvulsant agents. nih.gov This work was built upon previous findings with other classes of anticonvulsants, indicating a strategic approach to drug design where the 2-aminoacetamide core is a key building block. nih.gov
The following tables summarize the findings for some of the researched derivatives based on the 2-amino-N-substituted acetamide scaffold.
Table 1: Selected 2-Amino-N-Substituted Acetamide Derivatives and Their Investigated Anticonvulsant Activity
| Compound Name | Structure | Key Research Findings |
| 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) | Showed good oral efficacy and duration of action in preventing MES-induced seizures in rodents. nih.gov Also demonstrated efficacy against NMDLA-induced convulsions. nih.gov | |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | A series of these compounds were synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. nih.gov |
The collective findings from studies on these and other related compounds underscore the importance of the this compound scaffold as a lead structure in the quest for novel anticonvulsant therapies. The research demonstrates that modifications to this core structure can lead to compounds with significant efficacy in preclinical models, paving the way for the development of new treatments for epilepsy and other seizure-related disorders.
Future Directions and Emerging Research Avenues
Development of Novel Analytical Probes for Biological Systems
The unique structure of 2-amino-N-(2-phenylethyl)acetamide makes it an attractive scaffold for the development of novel analytical probes. The primary amine and the phenyl ring offer versatile sites for chemical modification, allowing for the attachment of fluorophores or radioisotopes. Such probes could be instrumental in visualizing and quantifying biological processes in real-time.
Future research could focus on synthesizing fluorescent derivatives to track the compound's uptake, distribution, and localization within cells and tissues. These probes would be invaluable for understanding its pharmacokinetic and pharmacodynamic properties. Furthermore, the development of radiolabeled versions of this compound could enable non-invasive imaging techniques like Positron Emission Tomography (PET) to study its interaction with potential biological targets in vivo. The synthesis of such probes would build upon established methods for creating similar analytical tools from related chemical structures.
Advanced Synthetic Methodologies for Complex Derivatives
While the basic synthesis of this compound can be achieved through standard amidation reactions, future research will likely focus on more advanced and efficient synthetic methodologies. These could include the development of one-pot synthesis procedures from readily available starting materials, which would be both time- and cost-effective. rsc.org
Moreover, the exploration of greener synthetic routes, minimizing the use of hazardous reagents and solvents, is a key area of modern chemical research. Catalytic methods, such as those employing copper or palladium catalysts, could offer highly efficient and selective ways to produce a diverse library of this compound derivatives. mdpi.com Research into solid-phase synthesis would also facilitate the rapid generation of a multitude of analogs for high-throughput screening. The synthesis of related acetamide (B32628) derivatives has been achieved through multi-step reactions, providing a foundation for developing similar strategies for the target compound. nih.gov
Deeper Elucidation of Molecular Mechanisms via Omics Approaches (Preclinical)
To understand the full biological potential of this compound, a deep dive into its molecular mechanisms of action is crucial. Modern "omics" technologies offer a powerful toolkit for such investigations in a preclinical setting.
Proteomics: By treating cells or animal models with the compound, researchers can use proteomic analysis to identify changes in protein expression and post-translational modifications. This could reveal the specific proteins and signaling pathways that are modulated by this compound. For instance, studies on other compounds have successfully used proteomics to identify fatty-acylated proteins and N-terminal acetyltransferases, demonstrating the power of this approach. nih.govnih.gov
Metabolomics: This technique can map the metabolic fingerprint of a biological system in response to the compound. It could uncover alterations in key metabolic pathways, such as amino acid or lipid metabolism, providing insights into the compound's physiological effects. Targeted metabolomics has been used to reveal dynamic changes in amino acids and their derivatives in various cell models. nih.govcreative-proteomics.com
Genomics and Transcriptomics: These approaches can identify changes in gene expression at the RNA level, highlighting the genetic networks that are influenced by the compound.
Integrating these omics datasets will provide a comprehensive, systems-level understanding of the compound's biological activity. mdpi.com
Exploration of New Biological Targets and Pathways (Preclinical)
The structural similarity of this compound to known bioactive molecules suggests that it may interact with a variety of biological targets. Preclinical research is needed to screen the compound against a wide range of receptors, enzymes, and ion channels.
Given that various acetamide derivatives have shown activities such as anticonvulsant, antimicrobial, and anticancer effects, it is plausible that this compound could modulate similar pathways. nih.gov For example, some N-phenylacetamide derivatives have been investigated for their potential as antifungal agents by targeting enzymes like lanosterol (B1674476) 14α-demethylase. nih.gov Future studies could explore its potential as an inhibitor of enzymes like carbonic anhydrase or its interaction with DNA. researchgate.netnih.gov The broad biological activities of related indole (B1671886) and quinoline (B57606) derivatives also suggest diverse potential therapeutic applications. nih.gov
Synergy of Computational and Experimental Approaches in Compound Design and Optimization
The integration of computational and experimental methods will be paramount in accelerating the research and development of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structure of a series of related compounds with their biological activity. kg.ac.rsnih.govresearchgate.net This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.
Molecular Docking: This computational technique can predict the preferred binding orientation of the compound to a specific biological target. nih.govresearchgate.net This provides valuable insights into the molecular interactions driving the binding affinity and can guide the rational design of improved analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with its target over time, offering a more realistic representation of the binding process. nih.gov
By combining these computational approaches with experimental validation, researchers can adopt a more targeted and efficient strategy for designing and optimizing derivatives of this compound for specific biological applications. Such an integrated approach has been successfully applied to the design of various phenylacetamide derivatives as potential therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-(2-phenylethyl)acetamide, and how can researchers optimize yield and purity?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between 2-chloroacetamide and 2-phenylethylamine in a mixed solvent system (e.g., toluene:water, 8:2) under reflux conditions. Use sodium azide (NaN₃) as a catalyst for improved efficiency .
- Step 2 : Purify the crude product via crystallization (ethanol as a solvent) or column chromatography (hexane:ethyl acetate gradient) to achieve >95% purity. Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) .
- Key Considerations : Optimize reaction time (5–7 hours) and stoichiometric ratios (1:1.5 for amine:chloroacetamide) to minimize side products like unreacted intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to verify the presence of characteristic peaks: δ 1.95 ppm (acetamide CH₃), δ 3.45 ppm (ethylene -CH₂-), and δ 7.25–7.35 ppm (aromatic protons) .
- Mass Spectrometry : Confirm molecular weight (163.22 g/mol) via ESI-MS, observing the [M+H]⁺ ion at m/z 164.2 .
- Elemental Analysis : Validate C, H, N, and O content within ±0.5% of theoretical values .
Q. What in vitro assays are suitable for initial evaluation of this compound’s biological interactions?
- Recommended Assays :
- Receptor Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity (Kd) for targets like NMDA receptors, referencing protocols from structurally related acetamides .
- Enzyme Inhibition : Perform kinetic assays (e.g., spectrophotometric monitoring) to assess inhibitory effects on acetylcholinesterase or proteases .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
- Strategies :
- Orthogonal Assays : Compare SPR (real-time kinetics) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS) .
- Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to identify conditions that stabilize ligand-receptor interactions .
- Control Experiments : Include reference compounds (e.g., NMDA antagonists) to benchmark results and rule out assay-specific artifacts .
Q. What structural modifications enhance the metabolic stability of this compound in vivo?
- Design Principles :
- Fluorination : Introduce trifluoroethyl groups (as in ’s analogs) to reduce CYP450-mediated oxidation .
- Steric Shielding : Add methyl or benzyl substituents to the phenyl ring to hinder enzymatic degradation .
- Validation : Assess stability in liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding modes to NMDA receptors, focusing on hydrogen bonding with GluN2B subunits .
- ADMET Prediction : Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP inhibition risks .
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate conformational stability in aqueous and membrane environments .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Best Practices :
- Lyophilization : Store in amber vials under argon at −80°C to prevent photooxidation and hydrolysis .
- Antioxidant Additives : Include 0.01% BHT (butylated hydroxytoluene) in stock solutions to inhibit radical-mediated degradation .
- Stability Monitoring : Use HPLC-PDA (220 nm detection) to track degradation products monthly .
Q. How can researchers design structure-activity relationship (SAR) studies to explore neuroprotective effects?
- Experimental Framework :
- Analog Synthesis : Prepare derivatives with modified phenyl (e.g., chloro, methoxy) or acetamide (e.g., cyano, hydroxyimino) groups .
- In Vitro Models : Test analogs in glutamate-induced excitotoxicity assays (primary neuronal cultures) and measure cell viability via MTT .
- In Vivo Validation : Use rodent models of cerebral ischemia to assess neuroprotection (e.g., infarct volume reduction via MRI) .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters for this compound
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent System | Toluene:Water (8:2) | Maximizes solubility of intermediates |
| Reaction Time | 6 hours | Balances conversion vs. side reactions |
| Purification Method | Ethanol crystallization | Achieves >98% purity |
Table 2 : Key NMR Assignments for Structural Confirmation
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetamide CH₃ | 1.95 | Singlet |
| Ethylene -CH₂- | 3.45 | Triplet |
| Aromatic protons | 7.25–7.35 | Multiplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
